1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane involves multistep organic reactions, starting from precursors that allow the introduction of the biotinylamino groups and the pentaoxaheptadecane chain. For instance, compounds like 1,17-bis(diphenylphosphinyl)-3,6,9,12,15-pentaoxaheptadecane have been synthesized to study their complexation behavior with alkali and alkaline-earth metal salts in acetonitrile, highlighting the importance of the oxygen atoms in forming stable complexes with metal ions (Solov'ev et al., 1991).
Scientific Research Applications
Ionophoric Properties
The compound exhibits enhanced ionophoric properties when converted by Fe3+ oxidation, showing its utility in studies related to ion transport and selectivity. This characteristic makes it valuable for understanding and designing new ionophores with specific ion selectivity and transport capabilities (Raban, Greenblatt, & Kandil, 1983).
Complexation with Metal Ions
The ability to form complexes with alkali and alkaline-earth metal salts in acetonitrile has been noted, indicating its role in the study of metal ion interactions and the design of novel ligands for metal complexation. The selectivity for lithium ions, in particular, points to applications in sensors, separation technologies, and potentially in battery technologies (Solov'ev et al., 1991).
Membrane Transport
This compound has been used to probe the mixing behavior of phospholipids in fluid bilayers, providing insights into the structural aspects of cell membranes and the effect of lipid composition on membrane properties. Such research is crucial for understanding membrane dynamics, drug delivery systems, and the development of membrane-based technologies (Otto et al., 2000).
Synthesis and Helicity Induction of Polymers
The synthesis and study of poly(phenylacetylene) derivatives with the compound integrated into the polymer chain demonstrate its utility in inducing helicity in polymers. This application is significant in the field of materials science, where the control of polymer helicity is crucial for developing new materials with specific optical and electronic properties (Kakuchi et al., 2005).
Coordination Chemistry
Its use in the synthesis and structural characterization of coordination complexes highlights its versatility as a ligand. The ability to act as both a unidentate donor and a hydrogen bond acceptor when coordinating to uranium(VI) provides valuable insights into coordination chemistry and the design of complexes with specific properties (Rogers et al., 1989).
Safety and Hazards
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42)/t23-,24-,25-,26-,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZGMBTSAUCAR-SUAVODKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N6O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91886230 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.